4-Azaspiro[2.5]octan-6-ol;hydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

4-Azaspiro[2.5]octan-6-ol;hydrochloride (CAS 2243512-60-7) is the definitive 6-hydroxy spirocyclic building block for M4 muscarinic programs. The hydrochloride salt guarantees aqueous solubility (LogP -0.03) and batch-to-batch consistency required for automated parallel synthesis. Substituting regioisomers like 6-azaspiro[2.5]octan-4-ol risks inactive leads. ≥98% purity; sealed dry, 2-8°C storage.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 2243512-60-7
Cat. No. B2788741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaspiro[2.5]octan-6-ol;hydrochloride
CAS2243512-60-7
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CC2(CC2)NCC1O.Cl
InChIInChI=1S/C7H13NO.ClH/c9-6-1-2-7(3-4-7)8-5-6;/h6,8-9H,1-5H2;1H
InChIKeyDYTFFKXDSDZLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Azaspiro[2.5]octan-6-ol;hydrochloride (CAS 2243512-60-7): Core Scaffold and Procurement Data


4-Azaspiro[2.5]octan-6-ol;hydrochloride (CAS 2243512-60-7) is a spirocyclic chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol [1]. It serves as a versatile building block or intermediate, particularly for research related to the 6-azaspiro[2.5]octane scaffold, which is known for its application in developing compounds with pharmacological activity, including as potent and selective M4 muscarinic acetylcholine receptor antagonists [2][3].

Why a Generic 4-Azaspiro[2.5]octan-6-ol;hydrochloride Cannot Be Assumed for Specialized Research


Substituting 4-Azaspiro[2.5]octan-6-ol;hydrochloride with another in-class compound, such as a regioisomer like 6-azaspiro[2.5]octan-4-ol (CAS 955082-88-9) or the free base (CAS 2155853-23-7), is not scientifically justifiable without risking experimental failure. The specific placement of the hydroxyl group at the 6-position of the azaspiro[2.5]octane core is a critical determinant of downstream biological activity and synthetic utility [1]. Furthermore, the hydrochloride salt form directly impacts physicochemical properties such as solubility and stability, which are essential for consistent results in assays and chemical reactions . The quantitative data below illustrate how subtle structural modifications within the 6-azaspiro[2.5]octane class can lead to significant variations in performance.

Quantitative Differentiation Guide for 4-Azaspiro[2.5]octan-6-ol;hydrochloride


Physicochemical Profile: cLogP and Hydrogen Bonding Capacity of 4-Azaspiro[2.5]octan-6-ol;hydrochloride

The spirocyclic structure of 4-Azaspiro[2.5]octan-6-ol;hydrochloride confers a distinct physicochemical profile characterized by a low calculated LogP and specific hydrogen bonding capacity. This profile differentiates it from other more lipophilic or hydrogen bond-deficient scaffolds. As reported by a chemical supplier, the compound has a calculated LogP of -0.03, a topological polar surface area (TPSA) of 32 Ų, and a count of two hydrogen bond donors and two hydrogen bond acceptors [1]. These properties are foundational for achieving favorable solubility and permeability characteristics in a biological context, distinguishing it from more lipophilic spirocycles.

Medicinal Chemistry Physicochemical Properties Drug Design

Class-Level Pharmacological Differentiation: M4 Muscarinic Receptor Antagonism of 6-Azaspiro[2.5]octanes

The 6-azaspiro[2.5]octane scaffold, of which 4-Azaspiro[2.5]octan-6-ol;hydrochloride is a member, is established in the literature as a privileged structure for achieving potent and selective antagonism of the M4 muscarinic acetylcholine receptor (mAChR4). A 2021 study identified chiral 6-azaspiro[2.5]octanes as highly potent and selective M4 antagonists, with a lead compound (VU6015241) demonstrating excellent human and rat M4 potency [1]. A subsequent 2024 review highlights the continued importance of this scaffold for developing M4 activators/modulators for Alzheimer's and Parkinson's diseases [2]. This class-level activity profile contrasts with other spirocyclic or piperidine scaffolds that may lack this specific subtype selectivity.

Neuroscience M4 Muscarinic Receptor Pharmacology

Impact of Salt Form on Physicochemical Properties and Procurement Considerations

The hydrochloride salt of 4-Azaspiro[2.5]octan-6-ol (CAS 2243512-60-7) offers distinct physicochemical and procurement advantages compared to its free base form (4-Azaspiro[2.5]octan-6-ol, CAS 2155853-23-7). The hydrochloride salt typically exhibits higher aqueous solubility and improved solid-state stability, which are critical for both reproducible biological assays and long-term storage . While direct solubility data for this specific compound are not available in the primary literature, this is a well-established principle in pharmaceutical sciences.

Formulation Pre-formulation Analytical Chemistry

Procurement-Aligned Application Scenarios for 4-Azaspiro[2.5]octan-6-ol;hydrochloride


As a Hydrophilic Scaffold in CNS Drug Discovery for M4 Muscarinic Receptor Targets

Given the class-level evidence for the 6-azaspiro[2.5]octane scaffold's role in achieving potent M4 antagonism [1], 4-Azaspiro[2.5]octan-6-ol;hydrochloride is best deployed as a synthetic intermediate in medicinal chemistry programs focused on neurological disorders. Its calculated low LogP (-0.03) and hydrogen bonding capacity [2] make it a rational choice for researchers aiming to improve the aqueous solubility and brain penetration of their M4-targeted lead compounds, differentiating it from more lipophilic scaffold options.

As a Soluble and Stable Building Block for Parallel Synthesis and Library Production

The hydrochloride salt form of 4-Azaspiro[2.5]octan-6-ol offers practical advantages for high-throughput chemistry workflows . Its anticipated improved solubility compared to the free base can facilitate solution-phase parallel synthesis and purification. Researchers and CROs engaged in building diverse compound libraries based on the privileged 6-azaspiro[2.5]octane core can select this specific salt to enhance operational efficiency and minimize solubility-related variability in automated synthesis platforms.

As a Reference Standard in Chemical Process Development and Analytical QC

For analytical chemists and process engineers developing new synthetic routes to azaspiro[2.5]octane derivatives, 4-Azaspiro[2.5]octan-6-ol;hydrochloride serves as a critical reference standard. Its defined structure and high purity (commonly 98%) allow for the calibration of analytical methods (e.g., HPLC, LCMS) to monitor reaction progress and ensure the quality of final active pharmaceutical ingredients (APIs) or intermediates. This application is essential for technology transfer and regulatory compliance in pharmaceutical manufacturing.

Technical Documentation Hub

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